molecular formula C7H12ClNO2 B6165431 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 1379194-16-7

1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B6165431
CAS No.: 1379194-16-7
M. Wt: 177.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azabicyclo[221]heptane-3-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters can be achieved through a novel method involving 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . This method can be modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the preparation of these esters in enantiomerically pure form .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods described above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

1379194-16-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.